(E)-1-Fluoro-3-(2-methoxyvinyl)benzene

Description

Contextual Significance of Fluorinated Aromatic Vinyl Ethers in Synthetic Design

Fluorinated aromatic vinyl ethers are a class of compounds that have garnered considerable attention in synthetic design for several reasons. The incorporation of fluorine can dramatically alter the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets. huji.ac.illibretexts.orgreddit.com This makes fluorine-containing compounds highly sought after in drug discovery and development. huji.ac.illibretexts.orgreddit.com

Vinyl ethers, on the other hand, are versatile functional groups known for their reactivity in various organic transformations, including polymerization and cycloaddition reactions. fts-de.com The electron-rich nature of the vinyl ether double bond makes it susceptible to electrophilic attack and a valuable participant in carbon-carbon bond-forming reactions. The combination of these two functionalities in fluorinated aromatic vinyl ethers creates a powerful building block for synthesizing a wide range of functionalized molecules.

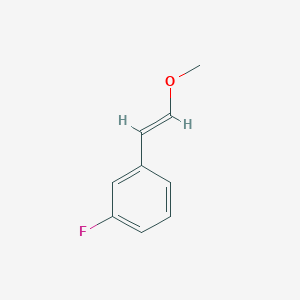

Structural Characteristics of (E)-1-Fluoro-3-(2-methoxyvinyl)benzene and its Stereochemical Implications

The structure of this compound is defined by a benzene (B151609) ring substituted with a fluorine atom at the C3 position and a trans-configured methoxyvinyl group. The "(E)" designation specifies the stereochemistry of the double bond, where the substituents of higher priority on each carbon of the double bond are on opposite sides. This trans-geometry has significant implications for the molecule's reactivity and the stereochemistry of its subsequent reactions. For instance, in polymerization reactions, the stereochemistry of the monomer can influence the tacticity and, consequently, the physical properties of the resulting polymer. nih.govacs.org

The fluorine atom, being the most electronegative element, exerts a strong electron-withdrawing inductive effect on the aromatic ring. This influences the electron density distribution across the molecule, affecting its reactivity in electrophilic and nucleophilic aromatic substitution reactions.

Table 1: Predicted and Analogous Spectroscopic Data

| Spectroscopic Technique | Predicted/Analogous Data for this compound |

| ¹H NMR | Vinylic protons with a large coupling constant (J > 12 Hz) indicating a trans-configuration. Aromatic protons showing splitting patterns influenced by the fluorine and methoxyvinyl substituents. |

| ¹³C NMR | Aromatic carbon attached to fluorine exhibiting a large ¹JCF coupling constant. Vinylic carbons at characteristic chemical shifts. |

| ¹⁹F NMR | A single resonance with a chemical shift typical for a fluorine atom on a benzene ring with an electron-donating group in the meta position. |

| IR Spectroscopy | C-F stretching vibration, C=C stretching of the vinyl group, and C-O stretching of the ether. |

Note: The data in this table is predicted based on general principles and data from analogous compounds, as specific experimental data for this compound is not widely published.

Overview of Key Research Avenues for this compound

Given its structural features, this compound is a promising candidate for several key research avenues in organic synthesis.

Synthesis of Complex Molecules: The compound can serve as a versatile building block in multi-step syntheses. The vinyl ether moiety can be hydrolyzed to an aldehyde, which can then undergo a variety of transformations. The fluorinated aromatic ring can participate in cross-coupling reactions, such as the Suzuki or Heck reactions, to form more complex biaryl or stilbene-like structures. The Heck reaction, in particular, is a powerful method for the arylation of olefins and has been successfully applied to fluorinated substrates. mdpi.comnih.govntu.edu.sg

Polymer Chemistry: As a fluorinated vinyl ether, this compound could be a valuable monomer for the synthesis of specialty polymers. Fluoropolymers are known for their desirable properties, including high thermal stability, chemical resistance, and low surface energy. nih.gov The incorporation of this compound into a polymer backbone could impart these properties, leading to materials with potential applications in coatings, membranes, and electronics. Recent advances in stereoselective polymerization of vinyl ethers offer the potential to create polymers with controlled tacticity and, therefore, tailored material properties. unc.edunsf.gov

While specific research on this compound is not extensively documented, its potential is evident from the well-established chemistry of its constituent functional groups. Future research will likely focus on the development of efficient synthetic routes to this compound and the exploration of its utility in the areas outlined above.

Structure

3D Structure

Properties

IUPAC Name |

1-fluoro-3-[(E)-2-methoxyethenyl]benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO/c1-11-6-5-8-3-2-4-9(10)7-8/h2-7H,1H3/b6-5+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFXQDGRBGIEYNE-AATRIKPKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC=CC1=CC(=CC=C1)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO/C=C/C1=CC(=CC=C1)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for E 1 Fluoro 3 2 Methoxyvinyl Benzene and Its Precursors

Regioselective and Stereoselective Synthesis of the (E)-Vinyl Ether Moiety

The formation of the (E)-vinyl ether is a critical step in the synthesis of the target compound. Several methodologies can be employed to achieve the desired stereochemistry and regiochemistry.

Wittig-Type Olefination Strategies utilizing Methoxyvinyl Phosphonium (B103445) Ylides

The Wittig reaction is a powerful and widely used method for the formation of alkenes from aldehydes or ketones and a phosphonium ylide. harvard.eduacs.org For the synthesis of a methoxyvinyl group, (methoxymethyl)triphenylphosphonium (B8745145) chloride is a common reagent. harvard.edu Typically, the reaction of a non-stabilized ylide, such as the one derived from (methoxymethyl)triphenylphosphonium chloride, with an aldehyde leads to the formation of the (Z)-alkene with high selectivity. nih.govresearchgate.netwikipedia.org

However, to obtain the desired (E)-isomer, a modification of the standard Wittig protocol is necessary. The Schlosser modification allows for the selective formation of (E)-alkenes. researchgate.netwikipedia.orgorganic-chemistry.org This modification involves the use of excess lithium salts during the addition of the ylide to the aldehyde. The intermediate betaine (B1666868) is deprotonated with a second equivalent of an alkyllithium reagent at low temperature, followed by protonation to yield the more thermodynamically stable threo-betaine, which then eliminates to form the (E)-alkene.

| Ylide Type | Reaction Conditions | Major Product | Reference |

|---|---|---|---|

| Non-stabilized | Standard (salt-free) | (Z)-alkene | nih.govresearchgate.net |

| Non-stabilized | Schlosser Modification | (E)-alkene | wikipedia.orgorganic-chemistry.org |

| Stabilized | Standard | (E)-alkene | nih.govresearchgate.net |

A plausible synthetic route would involve the reaction of 3-fluorobenzaldehyde (B1666160) with (methoxymethyl)triphenylphosphonium ylide under Schlosser conditions to yield (E)-1-fluoro-3-(2-methoxyvinyl)benzene.

Catalytic Approaches for Carbon-Carbon Bond Formation with Alkyne Precursors

An alternative approach to the vinyl ether moiety involves the hydroalkoxylation of a terminal alkyne. This method can offer excellent control over stereoselectivity. The required precursor for this route is 3-fluorophenylacetylene (B1297516).

The anti-Markovnikov addition of an alcohol to a terminal alkyne is a key transformation that can be catalyzed by various transition metals, most notably ruthenium and rhodium complexes. organic-chemistry.orgtcichemicals.comacs.orgresearchgate.net These catalysts can promote the addition of methanol (B129727) across the carbon-carbon triple bond of 3-fluorophenylacetylene to selectively form the (E)-vinyl ether. The regioselectivity of this reaction is crucial, as the Markovnikov addition would lead to a ketone after tautomerization. Ruthenium complexes, such as those derived from tris(acetonitrile)cyclopentadienylruthenium(II) hexafluorophosphate, have been shown to be effective for the anti-Markovnikov hydration of terminal alkynes, which can be extended to hydroalkoxylation. nih.govtcichemicals.com

| Catalyst System | Nucleophile | Product | Selectivity | Reference |

|---|---|---|---|---|

| Ruthenium Complexes | Water | Aldehyde | Anti-Markovnikov | nih.govorganic-chemistry.orgtcichemicals.com |

| Rhodium Complexes | Alcohols | Vinyl Ether | Anti-Markovnikov | researchgate.net |

| Gold(I) Complexes | Alcohols | Vinyl Ether | Varies | nih.gov |

The use of a suitable ruthenium or rhodium catalyst would enable the direct conversion of 3-fluorophenylacetylene and methanol to this compound.

Conversion of Functionalized Aromatic Precursors to the Vinyl Ether Scaffold

Another synthetic strategy involves the transformation of a pre-existing functional group on the aromatic ring into the desired vinyl ether. A suitable precursor for this approach is trans-3-fluorocinnamic acid. sigmaaldrich.comgoogle.com The challenge lies in the decarboxylative conversion of the cinnamic acid to a vinyl moiety with the simultaneous introduction of the methoxy (B1213986) group.

Recent advances in photoredox catalysis have opened up new avenues for decarboxylative functionalizations. acs.orgnih.govacs.orgnih.gov It is conceivable that a photocatalytic method could be developed for the decarboxylative etherification of 3-fluorocinnamic acid. Such a reaction would likely involve the generation of a vinyl radical intermediate via single-electron transfer from an excited photocatalyst to the cinnamate, followed by trapping with a methoxy radical source or a subsequent radical-polar crossover process. While direct examples of this specific transformation are not abundant, the general principles of photocatalytic decarboxylative cross-coupling are well-established. rsc.orgresearchgate.net

Incorporation of the Fluorine Atom via Strategic Halogenation and Functionalization

The introduction of the fluorine atom can be achieved at various stages of the synthesis. Both late-stage fluorination and the use of a fluorine-containing starting material are viable options.

Late-Stage Fluorination Methodologies

Late-stage fluorination is an increasingly important strategy in medicinal and materials chemistry, as it allows for the introduction of fluorine into a complex molecule at a late step in the synthetic sequence. harvard.edunumberanalytics.comrsc.orgnih.gov Given that vinyl ethers are electron-rich alkenes, they are susceptible to electrophilic attack.

Electrophilic fluorinating reagents, such as Selectfluor®, are capable of fluorinating enol ethers to produce α-fluoro ketones. core.ac.uknih.govref.ac.uknih.gov However, for the synthesis of an aryl fluoride (B91410), the precursor would be an aryl organometallic species. Silver-catalyzed fluorination of arylstannanes has been shown to be remarkably tolerant of various functional groups, including vinyl ethers. nih.gov This suggests that a precursor such as (E)-1-stannyl-3-(2-methoxyvinyl)benzene could be fluorinated in a late-stage step using a silver catalyst and a fluoride source.

| Fluorination Method | Compatible Functional Groups | Reference |

|---|---|---|

| Silver-catalyzed (from arylstannanes) | Vinyl ether, alcohols, esters | nih.gov |

| Electrophilic (e.g., Selectfluor®) | Enol ethers (to α-fluoro ketones) | core.ac.uknih.govnih.gov |

Fluorine-Directed Lithiation and Electrophilic Quenching Routes

An alternative to late-stage fluorination is to start with a fluorine-containing building block and use the fluorine atom to direct subsequent reactions. The fluorine atom is a moderate directing group for ortho-lithiation. wikipedia.orguwindsor.caresearchgate.netorganic-chemistry.orgharvard.edunih.govsemanticscholar.org This strategy allows for the regioselective introduction of an electrophile at the position ortho to the fluorine atom.

In the context of synthesizing a precursor for the vinyl ether, one could start with 1,3-difluorobenzene. Regioselective lithiation at the 2-position, followed by quenching with an appropriate electrophile, could install a handle for the subsequent introduction of the methoxyvinyl group. For example, quenching the lithiated species with a formylating agent would yield 2,6-difluorobenzaldehyde, which could then be carried forward. Alternatively, starting with 3-fluoroanisole, the methoxy group, being a stronger directing group than fluorine, would direct lithiation to the 2-position. harvard.edu Therefore, careful consideration of the directing group ability is paramount in designing a synthetic sequence utilizing this methodology.

Green Chemistry Principles in the Synthesis of this compound

The integration of green chemistry principles into the synthesis of fine chemicals like this compound is crucial for developing sustainable and environmentally benign processes. Key strategies include the use of solvent-free reaction conditions to reduce waste and the implementation of atom-economical protocols that maximize the incorporation of reactant atoms into the final product.

Solvent-Free and Atom-Economical Synthetic Protocols

A prominent and highly adaptable method for the synthesis of this compound is the Wittig reaction. This approach involves the reaction of an aldehyde, in this case, 3-fluorobenzaldehyde, with a phosphorus ylide, specifically methoxymethylenetriphenylphosphorane, which is generated from methoxymethyltriphenylphosphonium chloride. wikipedia.orgmasterorganicchemistry.com

One of the significant drawbacks of the traditional Wittig reaction is its poor atom economy, as it generates a stoichiometric amount of triphenylphosphine (B44618) oxide as a byproduct. youtube.comrsc.org The molecular weight of this byproduct is substantial compared to the desired product, leading to a high E-factor (Environmental Factor) and a low atom economy percentage. youtube.comrsc.org

However, advancements in this area have led to the development of solvent-free Wittig reactions. udel.eduresearchgate.netacs.org These reactions can be carried out by grinding the solid reactants together, sometimes with a solid base like potassium phosphate (B84403), or by using one of the liquid reactants as a pseudo-solvent. udel.eduwvu.edu For the synthesis of this compound, a solvent-free approach would involve the mechanical mixing of 3-fluorobenzaldehyde (a liquid) with the solid phosphonium salt and a suitable base. wvu.edu This minimizes the use of hazardous organic solvents, which are a major source of waste in chemical processes. beyondbenign.orggctlc.org

The reaction proceeds through the formation of an oxaphosphetane intermediate, which then collapses to form the desired alkene and triphenylphosphine oxide. masterorganicchemistry.comudel.edu While the generation of the phosphine (B1218219) oxide byproduct is inherent to the classical Wittig reaction, eliminating the solvent significantly improves its green credentials. gctlc.org

Table 1: Atom Economy of the Wittig Reaction for the Synthesis of this compound

| Reactant | Molecular Weight ( g/mol ) | Product | Molecular Weight ( g/mol ) |

| 3-Fluorobenzaldehyde | 124.11 | This compound | 152.17 |

| Methoxymethyltriphenylphosphonium chloride | 342.80 | Triphenylphosphine oxide | 278.28 |

| Base (e.g., n-BuLi) | 64.06 | Lithium Chloride | 42.39 |

| Butane | 58.12 | ||

| Total Reactant Mass | 530.97 | Total Product Mass | 530.96 |

| Atom Economy (%) | 28.66% | ||

| Atom Economy = (Molecular Weight of Desired Product / Total Molecular Weight of all Reactants) x 100 |

Catalytic Systems for Enhanced Efficiency

To address the poor atom economy of the stoichiometric Wittig reaction, research has focused on developing catalytic versions. A key challenge is the in-situ reduction of the phosphine oxide byproduct back to the corresponding phosphine, allowing it to re-enter the catalytic cycle. nih.gov While catalytic Wittig reactions are an active area of research, their application to the synthesis of all types of alkenes is still under development. nih.gov

An alternative catalytic approach for the synthesis of vinyl ethers is the palladium-catalyzed Heck coupling reaction. researchgate.net Conceptually, this compound could be synthesized by coupling 1-fluoro-3-iodobenzene with methyl vinyl ether in the presence of a palladium catalyst and a base. This method is often highly stereoselective, favoring the (E)-isomer.

Green advancements in Heck coupling include the use of more environmentally benign solvents like water or ionic liquids, and the development of highly active and recyclable catalysts. academie-sciences.fr For instance, palladium complexes with specific ligands can be used to improve catalytic efficiency and facilitate catalyst recovery and reuse, which is a key principle of green chemistry.

Another green approach is the transetherification reaction catalyzed by palladium complexes. academie-sciences.fr This would involve the reaction of an alcohol with a vinyl ether, such as ethyl vinyl ether, to exchange the alkoxy group. While this is a viable route for some vinyl ethers, its applicability to the specific target molecule would require further investigation.

Table 2: Comparison of Synthetic Methodologies

| Method | Advantages | Disadvantages | Green Chemistry Aspects |

| Stoichiometric Wittig Reaction | High reliability and predictability. masterorganicchemistry.comlibretexts.org | Poor atom economy due to stoichiometric phosphine oxide waste. youtube.comrsc.org | Can be performed under solvent-free conditions. udel.eduacs.org |

| Catalytic Wittig Reaction | Improved atom economy. nih.gov | Limited by the efficiency of the catalyst regeneration cycle. nih.gov | Reduces waste by using a catalytic amount of phosphine. |

| Heck Coupling | Potentially high stereoselectivity for the (E)-isomer. | Requires a pre-functionalized aryl halide and a vinyl ether. | Can utilize green solvents and recyclable catalysts. academie-sciences.fr |

| Transetherification | Can be catalyzed by palladium complexes. academie-sciences.fr | Substrate scope may be limited. | Can be performed under mild conditions. |

Precursor Synthesis

The primary precursors for the most direct Wittig synthesis of this compound are 3-fluorobenzaldehyde and methoxymethyltriphenylphosphonium chloride.

3-Fluorobenzaldehyde is a commercially available starting material.

Methoxymethyltriphenylphosphonium chloride is typically prepared by the reaction of triphenylphosphine with chloromethyl methyl ether. guidechem.comchemicalbook.com This is an SN2 reaction where the phosphorus atom of triphenylphosphine acts as a nucleophile, displacing the chloride from chloromethyl methyl ether. libretexts.org The reaction is often carried out in a solvent like toluene or acetone. guidechem.comchemicalbook.comgoogle.com Greener approaches to this synthesis could involve minimizing solvent use or selecting more environmentally friendly solvents.

Reaction Chemistry and Mechanistic Elucidation of E 1 Fluoro 3 2 Methoxyvinyl Benzene

Electrophilic Transformations of the Vinyl Ether Group

The vinyl ether moiety is an electron-rich double bond due to the resonance donation from the oxygen atom's lone pairs. This makes it highly susceptible to attack by electrophiles.

Acid-Catalyzed Additions and Cyclization Reactions

In the presence of an acid catalyst, the vinyl ether group of (E)-1-Fluoro-3-(2-methoxyvinyl)benzene is expected to undergo rapid hydrolysis or addition reactions. Protonation of the double bond occurs regioselectively to form a resonance-stabilized carbocation (an oxocarbenium ion). This intermediate is then readily attacked by nucleophiles.

Acid-Catalyzed Hydrolysis: When the nucleophile is water, the reaction leads to the formation of 3-fluorobenzaldehyde (B1666160) and methanol (B129727). The mechanism proceeds through the formation of a hemiacetal intermediate which then breaks down.

Acid-Catalyzed Addition of Alcohols: In the presence of an alcohol (R-OH) as the nucleophile, an acetal is formed. This reaction is typically reversible and driven to completion by removing the water byproduct.

While specific studies on cyclization reactions of this compound are not available, intramolecular reactions are plausible if a nucleophilic group is present elsewhere in the molecule or in a reaction partner, which could be triggered by the initial acid-catalyzed activation of the vinyl ether.

Role of the Methoxy (B1213986) Substituent in Directing Electrophilic Attack

The methoxy group plays a crucial role in directing electrophilic attack on the vinyl ether double bond. The oxygen atom's lone pairs participate in resonance, donating electron density to the double bond. This donation is not uniform across the two carbons of the vinyl group.

Protonation or attack by an electrophile (E+) will occur at the β-carbon (the carbon further from the oxygen) because this leads to a resonance-stabilized carbocation on the α-carbon. The positive charge on the α-carbon is delocalized onto the adjacent oxygen atom, forming a stable oxocarbenium ion. This regioselectivity is a hallmark of the reactivity of vinyl ethers.

Palladium-Catalyzed Cross-Coupling Reactions at the Aromatic Core

The aromatic C-F bond in this compound is generally the least reactive among carbon-halogen bonds in palladium-catalyzed cross-coupling reactions. Activation of C-F bonds typically requires specialized, highly active catalyst systems, often employing electron-rich, bulky phosphine (B1218219) ligands. For the purpose of this article, we will consider a hypothetical scenario where a more reactive halide (e.g., Br or I) is present at the 1-position instead of fluorine to illustrate the expected cross-coupling behavior.

C-C Coupling Reactions (e.g., Heck, Sonogashira, Suzuki-Miyaura)

These reactions are fundamental for forming new carbon-carbon bonds at the aromatic ring. wikipedia.orgorganic-chemistry.orgorganic-chemistry.org

Heck Reaction: This reaction would couple the aromatic ring with an alkene. wikipedia.orgorganic-chemistry.org The reaction of an analogous 1-bromo-3-(2-methoxyvinyl)benzene with a generic alkene (e.g., styrene) would yield a stilbene derivative. The reaction typically proceeds with syn-addition of the aryl-palladium species to the alkene, followed by β-hydride elimination. wikipedia.org

Sonogashira Coupling: This involves the coupling of the aryl halide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, to form an aryl alkyne. organic-chemistry.orgsynarchive.com

Suzuki-Miyaura Coupling: This versatile reaction couples the aryl halide with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a base. This is a widely used method for generating biaryl compounds.

Table 1: Representative Conditions for C-C Coupling Reactions on Analogous Aryl Halides

| Reaction | Aryl Halide Analogue | Coupling Partner | Catalyst System | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|---|

| Heck | 1-Bromo-3-fluorobenzene | Styrene (B11656) | Pd(OAc)₂, P(o-tol)₃ | Et₃N | DMF | 85 |

| Sonogashira | 1-Iodo-3-fluorobenzene | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI | Et₃N | THF | 92 |

| Suzuki-Miyaura | 1-Bromo-3-fluorobenzene | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 95 |

Note: The data in this table is illustrative and based on typical conditions for the specified analogous compounds, not this compound.

C-Heteroatom Coupling Reactions (e.g., Buchwald-Hartwig Amination, Ullmann Etherification)

These reactions are essential for forming bonds between the aromatic carbon and nitrogen or oxygen.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful method for forming C-N bonds by coupling an aryl halide with an amine. wikipedia.orglibretexts.org It requires a palladium catalyst with specific phosphine ligands and a strong base. wikipedia.org

Ullmann Etherification: A classical copper-catalyzed reaction for forming C-O bonds, typically by coupling an aryl halide with a phenol or an alcohol. wikipedia.org Modern variations often use palladium catalysts and can proceed under milder conditions.

Table 2: Representative Conditions for C-Heteroatom Coupling Reactions on Analogous Aryl Halides

| Reaction | Aryl Halide Analogue | Coupling Partner | Catalyst System | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|---|

| Buchwald-Hartwig | 1-Bromo-3-fluorobenzene | Aniline | Pd₂(dba)₃, BINAP | NaOt-Bu | Toluene | 88 |

| Ullmann Ether | 1-Iodo-3-fluorobenzene | Phenol | CuI, 1,10-Phenanthroline | Cs₂CO₃ | NMP | 80 |

Note: The data in this table is illustrative and based on typical conditions for the specified analogous compounds, not this compound.

Rearrangement Reactions Involving the Vinyl Ether Moiety

The most well-known rearrangement involving vinyl ethers is the Claisen rearrangement. However, the classical Claisen rearrangement is a synarchive.comsynarchive.com-sigmatropic rearrangement that requires an allyl vinyl ether. libretexts.org this compound is a simple aryl vinyl ether, not an allylic one, and therefore would not be expected to undergo a standard Claisen rearrangement.

Other potential rearrangements of simple vinyl ethers are less common and typically require specific conditions or catalysts. For instance, acid-catalyzed rearrangements could potentially occur, but addition reactions are generally much more favorable. Without specific experimental data on this compound or very close analogues, predicting a specific rearrangement pathway is speculative. The vinyl ether moiety in this compound is expected to be relatively stable under neutral thermal conditions, with electrophilic addition being its primary mode of reactivity.

Claisen Rearrangements of this compound Analogues

The specific structure of this compound, a vinyl ether, does not lend itself to a classical Claisen rearrangement. However, an analogous structure, allyl 3-fluorophenyl ether, is well-suited to undergo the aromatic Claisen rearrangement. This reaction is a powerful method for forming carbon-carbon bonds and proceeds through a concerted researchgate.netresearchgate.net-sigmatropic rearrangement.

When heated, typically to around 250°C, allyl 3-fluorophenyl ether rearranges intramolecularly. The reaction proceeds through a cyclic, six-membered transition state. This concerted mechanism involves the simultaneous breaking of the C-O ether bond and the formation of a new C-C bond between the terminal carbon of the allyl group and an ortho position on the benzene (B151609) ring.

The initial product of this rearrangement is a non-aromatic 6-allyl-4-fluoro-2,4-cyclohexadienone intermediate. Aromaticity is a powerful driving force, and this intermediate rapidly undergoes a tautomerization via a proton shift to reform the stable aromatic ring. The final product is predominantly the o-allylphenol, specifically 2-allyl-3-fluorophenol. If both ortho positions are blocked, the allyl group can migrate to the para position in a subsequent step. The entire process is intramolecular and stereospecific.

Other Thermally or Catalytically Induced Rearrangements

Beyond sigmatropic shifts, analogues of this compound can undergo other rearrangements, particularly isomerizations of the vinyl group, often induced catalytically. For fluorinated styrenes, controlling the geometry of the double bond is a significant synthetic challenge.

Recent research has demonstrated that photocatalysis can induce E → Z isomerization in fluorostyrene derivatives. Using iridium-based photocatalysts with high triplet energy, it is possible to convert the thermodynamically more stable E-isomer into the Z-isomer, reaching a photostationary state. This process is key for the stereoselective synthesis of specific monofluoroalkenes.

Furthermore, transition metal catalysis offers pathways for positional isomerization. For example, tungsten-based catalysts can facilitate the selective isomerization of terminal olefins to internal olefins. By carefully tuning the ligand environment around the metal center, it is possible to control both the position and the E/Z stereochemistry of the resulting double bond in β,γ-unsaturated carbonyl compounds derived from related olefinic substrates. While not a skeletal rearrangement, these catalytic isomerizations represent an important class of transformations for molecules in this family. Additionally, styrenic systems can be converted into highly strained ring systems like aziridines, which are themselves prone to various regio- and stereoselective rearrangement reactions, offering pathways to build molecular complexity. acs.orgacs.org

Radical Processes and Polymerization Pathways

Controlled Radical Polymerization of Fluoro-Vinyl Ethers

The synthesis of well-defined fluoropolymers is of significant interest due to their unique material properties. Controlled radical polymerization, also known as reversible-deactivation radical polymerization (RDRP), provides precise control over molecular weight, dispersity, and architecture. Several RDRP methods are applicable to fluoro-vinyl ethers and fluorinated styrenes.

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization : This is considered one of the most versatile and promising approaches for preparing fluorine-containing polymers. The RAFT mechanism involves a chain transfer agent (CTA), typically a dithio- or trithio-compound, which mediates the polymerization, allowing for the synthesis of polymers with low dispersity (Đ) and high chain-end fidelity.

Atom Transfer Radical Polymerization (ATRP) : This method uses a transition metal complex (often copper-based) as a catalyst to reversibly activate and deactivate the growing polymer chains. It has been successfully applied to the polymerization of fluorinated styrenes.

Nitroxide-Mediated Polymerization (NMP) : NMP utilizes stable nitroxide radicals, such as TEMPO, to control the polymerization. This technique is effective for fluorine-containing styrenes, though it often requires high temperatures (110-150°C).

In addition to radical methods, controlled cationic polymerization , particularly cationic RAFT polymerization, has been developed for semi-fluorinated vinyl ethers (SFVEs). By using a highly active acid catalyst, this technique overcomes the low reactivity inherent in some SFVE monomers, enabling the synthesis of well-defined semi-fluorinated polyvinyl ethers (SFPVEs).

| Method | Mediator/Catalyst | Key Features | Applicable Monomers |

|---|---|---|---|

| RAFT | Dithio/Trithio CTA | Highly versatile, low dispersity, good for block copolymers. | Fluorinated styrenes, vinyl ethers |

| ATRP | Transition Metal Complex (e.g., Cu) | Good control over polymer architecture. | Fluorinated styrenes |

| NMP | Nitroxide Radicals (e.g., TEMPO) | Effective but often requires high temperatures. | Fluorinated styrenes |

| Cationic RAFT | Acid Catalyst + CTA | Overcomes low reactivity of some fluorinated monomers. | Semi-fluorinated vinyl ethers |

Mechanistic Aspects of Radical Initiated Transformations

The vinyl group in this compound is susceptible to radical-initiated transformations beyond polymerization. A key process is the photoinduced atom transfer radical addition (ATRA) . In this reaction, a photocatalyst, such as an iridium complex, is excited by light and initiates the formation of a radical from a precursor like ethyl bromodifluoroacetate. This radical then adds across the styrene double bond, generating a stabilized benzylic radical. This intermediate subsequently abstracts a halogen atom from the precursor to form the final difunctionalized product, a fluorinated benzyl bromide, while regenerating the radical species to propagate the chain. nih.govnih.gov This method is atom-economical and compatible with a wide range of functional groups. nih.gov

Another important transformation is radical fluorination . This process involves the reaction of a carbon-centered radical with a fluorine atom source. The development of electrophilic N–F reagents (like N-fluorobenzenesulfonimide, NFSI) that can act as fluorine atom donors has led to a resurgence in this field. researchgate.net A radical can be generated on a substrate through various means, and its subsequent reaction with the N-F reagent transfers a fluorine atom to yield the organofluorine compound. researchgate.netacs.org

Influence of the Fluorine Substituent on Aromatic Reactivity

Directing Effects in Electrophilic Aromatic Substitution (EAS)

The regiochemical outcome of electrophilic aromatic substitution (EAS) on the benzene ring of this compound is governed by the combined influence of the fluorine and vinyl substituents.

The vinyl group (-CH=CHOCH₃) is generally considered an activating group. Through resonance, it donates electron density into the benzene ring, making the ring more nucleophilic and thus more reactive than benzene. This donation of electron density also primarily enriches the ortho and para positions, making the vinyl group an ortho, para-director.

In this compound, the two substituents are meta to each other.

The fluorine at C1 directs incoming electrophiles to positions C2, C4, and C6.

The vinyl group at C3 directs incoming electrophiles to positions C2, C4, and C6.

Both groups thus reinforce the directing effect to the same positions. The substitution will occur at the positions that are ortho or para to both substituents. Therefore, electrophilic attack is strongly favored at C2, C4, and C6, with C4 often being the major product due to reduced steric hindrance compared to the C2 and C6 positions, which are flanked by existing substituents.

| Substituent | Position | Reactivity Effect | Directing Effect | Governing Factor |

|---|---|---|---|---|

| Fluorine (-F) | C1 | Deactivating | Ortho, Para | Inductive (reactivity), Resonance (directing) |

| Methoxyvinyl (-CH=CHOCH₃) | C3 | Activating | Ortho, Para | Resonance |

Electronic Modulation of Ring Reactivity and Selectivity

The reactivity of the benzene ring in this compound and the regioselectivity of its reactions, particularly electrophilic aromatic substitution (EAS), are governed by the electronic properties of the fluoro and (E)-2-methoxyvinyl substituents. The interplay between the inductive and resonance effects of these two groups, positioned meta to each other, dictates the nucleophilicity of the aromatic ring and the distribution of electron density, which in turn determines the position of electrophilic attack.

Analysis of Substituent Electronic Effects

Substituents on an aromatic ring modulate its reactivity by either donating or withdrawing electron density. Electron-donating groups (EDGs) increase the ring's nucleophilicity, making it more reactive towards electrophiles, and are thus termed "activating" groups. scispace.com Conversely, electron-withdrawing groups (EWGs) decrease the electron density of the ring, rendering it less reactive, and are known as "deactivating" groups. scispace.comviu.ca These effects are transmitted through two primary mechanisms: the inductive effect (I) and the resonance effect (R). lasalle.edu

Inductive Effect (I): This effect is transmitted through the sigma (σ) bonds and is related to the electronegativity of the atoms in the substituent. lasalle.edulibretexts.org Electronegative atoms like fluorine or oxygen pull electron density away from the ring, exerting a negative inductive (-I) effect.

Resonance Effect (R): This effect involves the delocalization of π-electrons between the substituent and the aromatic ring. lasalle.edu Substituents with lone pairs of electrons or pi bonds can donate electron density to the ring (+R effect), while groups with pi bonds to electronegative atoms can withdraw electron density (-R effect).

(E)-2-Methoxyvinyl Substituent (-CH=CHOCH₃): The (E)-2-methoxyvinyl group at the C3 position is a more complex substituent. It is part of an extended conjugated system where the lone pairs on the oxygen atom can be delocalized through the vinyl double bond and into the aromatic ring. This creates a powerful electron-donating resonance (+R) effect that significantly increases the electron density of the benzene ring. This strong +R effect is expected to dominate over any minor inductive effects, making the methoxyvinyl group a potent activating substituent and an ortho-, para-director. It strongly enhances the ring's nucleophilicity, promoting electrophilic substitution.

The electronic character of these substituents can be quantitatively assessed using Hammett constants (σ), which measure the electron-donating or electron-withdrawing influence of a substituent at the meta (σₘ) and para (σₚ) positions. Positive values indicate an electron-withdrawing character, while negative values signify an electron-donating character.

| Substituent | σmeta | σpara | Dominant Electronic Effect |

|---|---|---|---|

| -F | +0.34 | +0.05 | Strong -I, Moderate +R |

| -OCH₃ | +0.11 | -0.24 | Weak -I, Strong +R |

| -CH=CH₂ | +0.08 | -0.08 | Weak +R |

Data sourced from Schwarzenbach et al. oup.com

Combined Effect on Reactivity and Selectivity

In this compound, the two substituents are meta to each other. Their directing effects are therefore considered in concert to predict the sites of electrophilic attack.

The fluoro group at C1 directs incoming electrophiles to its ortho positions (C2, C6) and its para position (C4).

The (E)-2-methoxyvinyl group at C3 directs incoming electrophiles to its ortho positions (C2, C4) and its para position (C6).

The predicted outcomes for electrophilic substitution are summarized below:

| Position | Relation to -F (C1) | Relation to -CH=CHOCH₃ (C3) | Predicted Reactivity |

|---|---|---|---|

| C2 | ortho | ortho | Favored |

| C4 | para | ortho | Favored |

| C5 | meta | meta | Disfavored |

| C6 | ortho | para | Highly Favored |

Among the activated positions, the C6 position is para to the strongly activating methoxyvinyl group and ortho to the fluoro group, making it a likely major site of substitution. The C4 position is also strongly activated, being para to the fluorine and ortho to the methoxyvinyl group. The C2 position, being ortho to both groups, is also an activated site, although steric hindrance from the adjacent substituents might slightly reduce its reactivity compared to the C4 and C6 positions. The C5 position is meta to both groups and is therefore the most deactivated position on the ring.

Stereochemical Control and Conformational Analysis of E 1 Fluoro 3 2 Methoxyvinyl Benzene

Factors Governing (E)-Selectivity in Vinyl Ether Formation

The synthesis of vinyl ethers, particularly with a defined stereochemistry, is a significant challenge in organic chemistry. The (E)-configuration of 1-Fluoro-3-(2-methoxyvinyl)benzene is typically achieved through olefination reactions, with the Wittig reaction and its variants being the most prominent methods. masterorganicchemistry.comnih.gov The stereochemical outcome of these reactions is not arbitrary but is governed by a confluence of structural and environmental factors.

A primary determinant of stereoselectivity is the nature of the phosphorus ylide employed in the Wittig reaction. masterorganicchemistry.com To synthesize the target methoxyvinyl ether, an aldehyde (3-fluorobenzaldehyde) is reacted with a methoxy-substituted phosphonium (B103445) ylide, such as (methoxymethyl)triphenylphosphonium (B8745145) chloride. The oxygen atom in the ylide acts as an electron-withdrawing group, rendering it a "stabilized ylide." Stabilized ylides are known to exhibit a strong preference for forming the thermodynamically more stable (E)-alkene. masterorganicchemistry.comstackexchange.com

Computational studies, including Density Functional Theory (DFT) calculations, have elucidated the reasons for this high (E)-selectivity. For stabilized ylides, the geometry of the transition state during the initial [2+2] cycloaddition to form the oxaphosphetane intermediate is governed by strong dipole-dipole interactions. nih.gov These interactions favor a transition state structure that leads directly to the (E)-product. nih.gov In contrast, for non-stabilized ylides, stereoselectivity is controlled by steric interactions, which typically favor the (Z)-alkene. nih.gov

Beyond the ylide's intrinsic properties, reaction conditions play a crucial role. Factors such as the choice of solvent, the presence of salt additives (like lithium halides), and temperature can modulate the E/Z ratio of the final product. harvard.edu Generally, conditions that promote the reversibility of the initial addition step allow for equilibration towards the more stable (E)-alkene intermediate. harvard.edu The Horner-Wadsworth-Emmons (HWE) reaction, which utilizes phosphonate (B1237965) esters, is another powerful alternative renowned for its excellent (E)-selectivity and is often preferred for producing trans-alkenes. masterorganicchemistry.comharvard.edu

Table 1: Factors Influencing Stereoselectivity in Vinyl Ether Synthesis via Wittig-type Reactions

| Factor | Influence on Selectivity | Rationale |

|---|---|---|

| Ylide Type | Stabilized ylides (e.g., with methoxy (B1213986), ester groups) strongly favor (E)-alkenes. masterorganicchemistry.comstackexchange.com | The transition state is controlled by dipole-dipole interactions, favoring the geometry that leads to the (E)-isomer. nih.gov |

| Unstabilized ylides (e.g., with alkyl groups) typically favor (Z)-alkenes. stackexchange.com | The reaction is under kinetic control, and the transition state that minimizes steric hindrance leads to the (Z)-isomer. harvard.edu | |

| Reaction Conditions | Higher temperatures can increase the proportion of the (E)-isomer. harvard.edu | Provides energy to overcome the barrier for equilibration to the more thermodynamically stable (E)-product. |

| Solvent Polarity | Can affect the solubility and reactivity of intermediates, influencing the reversibility of the oxaphosphetane formation. researchgate.net | |

| Additives | Lithium salts can decrease (Z)-selectivity for unstabilized ylides by promoting reversibility. harvard.edu | Li+ ions coordinate to the betaine (B1666868) intermediate, altering the reaction pathway and allowing for equilibration. |

Diastereoselective and Enantioselective Transformations utilizing (E)-1-Fluoro-3-(2-methoxyvinyl)benzene

While specific diastereoselective and enantioselective reactions for this compound are not extensively documented, the inherent reactivity of the aryl vinyl ether functional group makes it a prime candidate for such transformations. The electron-rich nature of the double bond, enhanced by the electron-donating methoxy group, renders it highly susceptible to attack by electrophiles and participation in various cycloaddition reactions. nih.gov

The planar and prochiral nature of the double bond allows for the formation of new stereogenic centers. The facial selectivity of an incoming reagent can be controlled to produce specific diastereomers or enantiomers. Key reaction classes where this potential can be realized include:

Hetero-Diels-Alder (HDA) Reactions: Vinyl ethers are excellent dienophiles in inverse-electron-demand HDA reactions, reacting with electron-poor dienes (or 1-oxa-1,3-butadienes) to form six-membered heterocyclic rings. researchgate.net The use of chiral catalysts, such as chiral phosphoric acids, can induce high levels of regio-, diastereo-, and enantioselectivity, potentially creating up to four stereocenters in a single step. researchgate.net

Electrophilic Additions: The addition of electrophiles (e.g., halogens, sources of 'H-X') across the double bond generates new stereocenters. Chiral reagents or catalysts can direct the attack to one face of the alkene, leading to an enantiomerically enriched product.

Catalytic Asymmetric Hydrogenation: While the benzene (B151609) ring is present, selective hydrogenation of the vinyl group is possible. Molybdenum-based catalysts have shown the ability to perform asymmetric hydrogenation of styrenes, with the substrate remaining coordinated to the catalyst throughout the process, enabling stereocontrol. acs.org

Radical Additions: Photoredox catalysis can generate radicals that add to the vinyl ether. nih.gov This process can be rendered stereoselective through the use of chiral catalysts or by substrate control in complex molecules.

The stereochemical outcome in these reactions is dictated by the ability of a chiral environment (from a catalyst, solvent, or auxiliary) to differentiate between the two faces (Re/Si) of the double bond in this compound. The electronic properties conferred by the 3-fluoro substituent may also influence catalyst-substrate interactions and, consequently, the degree of stereocontrol.

Conformational Preferences and Rotational Barriers of the Methoxyvinyl Group

Rotation around the C(vinyl)–O(methoxy) bond leads to two primary planar conformers for the methoxyvinyl group: the s-trans (anti-periplanar) and s-cis (syn-periplanar) forms.

Table 2: Potential Planar Conformers of the Methoxyvinyl Group

| Conformer | Description | Key Interactions | Expected Relative Stability |

|---|---|---|---|

| s-trans | The methyl group is oriented away from the vinyl C=C double bond. | Minimizes steric hindrance between the methyl group and the vinyl proton. | Generally more stable for unsubstituted vinyl ethers. |

| s-cis | The methyl group is oriented towards the vinyl C=C double bond. | Introduces potential steric clash between the methyl group and the vinyl proton. | Generally less stable. |

The rotational barrier is the energy required to move from one conformer to another. libretexts.org For the methoxyvinyl group, this barrier is influenced by the need to break the p-π conjugation between the oxygen lone pair and the vinyl π-system during rotation. The presence of the 3-fluoro substituent on the benzene ring acts as an electron-withdrawing group, which can subtly influence the electron density of the entire conjugated system and may affect the rotational barriers. While the planar conformer is expected to be the global energy minimum, slight out-of-plane twisting may occur to alleviate minor steric repulsions between the vinyl group and the ortho-hydrogens of the benzene ring. utdallas.edu

Impact of (E)-Stereochemistry on Reaction Rates and Product Distributions

The predefined (E)-stereochemistry of the vinyl ether double bond is a critical factor that directly influences both the speed of its reactions and the structure of the resulting products. The spatial arrangement of the methoxy group and the aryl ring relative to the double bond dictates the steric and electronic environment that approaching reagents encounter.

Impact on Reaction Rates: The rate of a chemical reaction is determined by the activation energy of its rate-determining step. For reactions involving this compound, such as electrophilic addition, the (E)-geometry influences the structure and energy of the transition state. Compared to its corresponding (Z)-isomer, the (E)-isomer presents a different steric profile. An attacking reagent may experience more or less steric hindrance when approaching the (E)-alkene, leading to a different activation energy and thus a different reaction rate. For instance, in reactions where a bulky catalyst is used, the more linear and less sterically encumbered nature of the (E)-isomer might allow for faster coordination and reaction compared to a more crowded (Z)-isomer.

Impact on Product Distributions: The stereochemistry of the starting material is often directly translated into the stereochemistry of the product in stereospecific reactions. In electrophilic additions, the mechanism of attack (e.g., syn or anti addition) combined with the (E)-geometry of the alkene determines the relative configuration of newly formed stereocenters. suniv.ac.in

Furthermore, in reactions where multiple products are possible, the (E)-stereochemistry can control the product distribution. A notable example is the Mizoroki-Heck arylation of vinyl ethers. rsc.org In these reactions, arylation can occur at either the α- or β-position of the vinyl ether. Studies have shown that reaction conditions, such as the choice of base and additives, can dramatically shift the regioselectivity and the E/Z ratio of the resulting products. nih.gov The initial (E)-geometry of the substrate is a key parameter in the mechanistic pathway that leads to these different outcomes.

Table 3: Illustrative Influence of Conditions on Product Distribution in Arylation of Aryl Vinyl Ethers

| Reaction | Variable | Effect on Product Distribution |

|---|---|---|

| Mizoroki-Heck Arylation nih.gov | Base (e.g., DIPEA vs. K2CO3) | Can influence the E/Z ratio of the β-arylated product. |

| Additive (e.g., LiCl) | Can improve β-regioselectivity. | |

| Solvent (e.g., DMF vs. MeCN) | Can shift the selectivity between α- and β-arylation products. |

This demonstrates that the fixed (E)-stereochemistry of a substrate like 1-Fluoro-3-(2-methoxyvinyl)benzene is a fundamental feature that provides a handle for controlling the outcome of subsequent chemical transformations.

Computational and Theoretical Investigations of E 1 Fluoro 3 2 Methoxyvinyl Benzene

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule. For (E)-1-fluoro-3-(2-methoxyvinyl)benzene, these methods provide insights into its stability, reactivity, and the nature of its chemical bonds.

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.org The energy and distribution of these orbitals determine how a molecule interacts with other chemical species. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. wikipedia.org The energy gap between the HOMO and LUMO is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller HOMO-LUMO gap generally implies higher reactivity. researchgate.net

While specific computational data for this compound is not available in the searched literature, a typical FMO analysis would involve calculating the energies of the HOMO and LUMO. For analogous aromatic compounds, the HOMO is often a π-orbital distributed across the benzene (B151609) ring and the vinyl group, while the LUMO is a π*-orbital. The methoxy (B1213986) group, being an electron-donating group, would be expected to raise the energy of the HOMO, while the electron-withdrawing fluorine atom would lower the energy of both the HOMO and LUMO. The precise energies and distributions would require specific density functional theory (DFT) or other high-level computational studies.

Interactive Data Table: Hypothetical Frontier Molecular Orbital Energies This table is for illustrative purposes, as specific data for this compound was not found in the search results.

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | - |

| LUMO | - |

Natural Bond Orbital (NBO) Analysis of C-F Interactions

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge transfer, hyperconjugative interactions, and the nature of bonding within a molecule. researchgate.net In the context of this compound, an NBO analysis would be particularly insightful for understanding the interactions involving the carbon-fluorine (C-F) bond.

The analysis provides information on the delocalization of electron density from occupied bonding or lone pair orbitals to unoccupied antibonding orbitals. For the C-F bond, a key interaction to examine would be the donation of electron density from lone pairs on the fluorine atom to the antibonding orbitals (σ*) of adjacent C-C bonds in the benzene ring. Conversely, the high electronegativity of fluorine induces a significant polarization of the C-F bond, which can be quantified by NBO analysis. This analysis also allows for the study of the charge distribution on the atoms, providing a more detailed picture of the electronic effects of the fluorine substituent. sigmaaldrich.comsigmaaldrich.com

Reaction Mechanism Elucidation through Transition State Theory

Transition state theory provides a framework for understanding the rates of chemical reactions. By locating the transition state structure on the potential energy surface, it is possible to calculate the activation energy, which is a key determinant of the reaction rate.

Calculation of Activation Barriers for Key Transformations

Computational chemistry can be used to model the reaction pathways of this compound in various chemical transformations. For instance, in an electrophilic addition to the vinyl group, a key transformation, computational methods could be employed to calculate the activation barrier. This would involve identifying the structure and energy of the transition state for the addition of an electrophile. The height of this barrier would provide a quantitative measure of the reaction's feasibility. The presence of the fluorine and methoxy substituents on the benzene ring would influence the stability of any charged intermediates and transition states, thereby affecting the activation barrier.

Interactive Data Table: Hypothetical Activation Barriers for Electrophilic Addition This table is for illustrative purposes, as specific data for this compound was not found in the search results.

| Reaction | Activation Energy (kcal/mol) |

|---|---|

| Electrophilic addition to the vinyl group | - |

Solvent Effects on Reaction Pathways

The solvent in which a reaction is carried out can have a significant impact on its rate and mechanism. Computational models can account for solvent effects through either implicit or explicit solvent models. For reactions involving this compound, particularly those that proceed through charged intermediates or transition states, the polarity of the solvent would be a critical factor. A polar solvent would be expected to stabilize charged species, thereby lowering the activation energy and accelerating the reaction rate compared to a nonpolar solvent. Computational studies could systematically investigate the effect of different solvents on the reaction pathways, providing valuable insights for optimizing reaction conditions.

Role of Fluorine in Modulating Reactivity and Stability

The fluorine atom in this compound plays a dual role in modulating the molecule's reactivity and stability. Its high electronegativity leads to a strong inductive electron-withdrawing effect (-I effect), which lowers the electron density in the benzene ring and makes it less susceptible to electrophilic attack. This effect also stabilizes the molecule by strengthening the C-F bond.

Inductive and Resonance Effects of Fluorine on Aromatic and Vinyl Systems

The fluorine atom, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I) on the benzene ring. This effect decreases the electron density of the aromatic system, a phenomenon that can be quantified through computational methods such as Density Functional Theory (DFT). acs.org This electron withdrawal is not uniform across the ring; it is strongest at the carbon atom directly bonded to the fluorine (C1) and diminishes with distance.

Conversely, the fluorine atom also possesses lone pairs of electrons that can be donated to the aromatic π-system, resulting in a resonance effect (+R). researchgate.net This effect leads to an increase in electron density, particularly at the ortho and para positions relative to the fluorine atom. However, for halogens, the inductive effect is generally considered to be stronger than the resonance effect. nih.gov In the case of this compound, the vinyl group is at the meta position relative to the fluorine atom. Therefore, the electronic character of the vinyl group is primarily influenced by the inductive effect of the fluorine.

The interplay of these effects can be analyzed by examining computed parameters such as molecular electrostatic potential (MEP) maps and atomic charges. Theoretical calculations on similar fluorinated aromatic compounds show that the presence of a fluorine atom can influence the reactivity and electronic properties of the molecule. researchgate.netshareok.org

The methoxy group (-OCH₃) on the vinyl substituent is an electron-donating group due to the resonance effect of the oxygen lone pair. This donates electron density to the vinyl double bond and, by extension, to the aromatic ring. The combination of the electron-withdrawing fluorine and the electron-donating methoxyvinyl group creates a complex electronic environment within the molecule.

| Substituent | Inductive Effect | Resonance Effect | Calculated Dipole Moment (Debye) |

|---|---|---|---|

| -F | Strongly Withdrawing (-I) | Weakly Donating (+R) | ~1.60 |

| -CH=CH₂ | Weakly Withdrawing (-I) | Weakly Donating (+R) | ~0.13 |

| -OCH₃ | Weakly Withdrawing (-I) | Strongly Donating (+R) | ~1.30 |

Note: The values in Table 1 are representative and intended for illustrative purposes to demonstrate the relative electronic effects of different substituents on a benzene ring. Actual values for this compound would require specific computational analysis.

Non-Covalent Interactions Involving Fluorine

The fluorine atom in this compound can participate in various non-covalent interactions, which are crucial in determining the molecule's conformation, crystal packing, and interactions with other molecules. These interactions, although weaker than covalent bonds, play a significant role in supramolecular chemistry and materials science.

One of the most important non-covalent interactions involving fluorine is the hydrogen bond . While fluorine is a weak hydrogen bond acceptor in general, it can form C-H···F hydrogen bonds. researchgate.net In the context of this compound, intramolecular C-H···F interactions could occur between the fluorine atom and nearby hydrogen atoms on the vinyl group or the aromatic ring, influencing the molecule's preferred conformation. Intermolecular C-H···F hydrogen bonds are also significant in the solid state, directing the packing of molecules in the crystal lattice.

Another key non-covalent interaction is the halogen bond , where the fluorine atom acts as a halogen bond donor. This interaction involves the region of positive electrostatic potential on the halogen atom (the σ-hole) and a nucleophilic region on another molecule. nih.gov While less common for fluorine compared to heavier halogens, these interactions can still play a role in the molecular recognition and self-assembly of fluorinated compounds.

Furthermore, π-stacking interactions between the aromatic rings of adjacent molecules can be influenced by the presence of the fluorine atom. The electron-poor nature of the fluorinated aromatic ring can lead to favorable electrostatic interactions with electron-rich aromatic systems.

Computational methods, such as Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis, are instrumental in identifying and characterizing these weak interactions. nih.govnih.gov These analyses can provide quantitative data on the strength and nature of the non-covalent bonds within the molecular system.

| Interaction Type | Potential Donor | Potential Acceptor | Significance |

|---|---|---|---|

| C-H···F Hydrogen Bond | C-H (Aromatic/Vinyl) | Fluorine | Influences conformation and crystal packing |

| Halogen Bond | Fluorine (as donor) | Nucleophilic region (e.g., Oxygen) | Contributes to molecular self-assembly |

| π-π Stacking | Aromatic Ring | Aromatic Ring (of another molecule) | Important for crystal engineering and material properties |

Advanced Spectroscopic and Analytical Techniques for Research on E 1 Fluoro 3 2 Methoxyvinyl Benzene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of "(E)-1-Fluoro-3-(2-methoxyvinyl)benzene," providing detailed information about its atomic connectivity and spatial arrangement.

Multinuclear NMR (¹H, ¹³C, ¹⁹F) for Detailed Structural Assignment and Stereochemistry

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic, vinylic, and methoxy (B1213986) protons. The aromatic protons on the fluorinated ring will appear as complex multiplets due to proton-proton and proton-fluorine couplings. The vinylic protons will exhibit characteristic doublets with a large coupling constant (typically >12 Hz) for the trans configuration. The methoxy group will present as a sharp singlet. For a similar compound, (E)-1-fluoro-4-(3-methoxyprop-1-en-1-yl)benzene, the vinylic protons appear at approximately 6.20 and 6.57 ppm, and the methoxy protons at 3.39 ppm. rsc.org For (E)-1-fluoro-3-(2-nitrovinyl)benzene, the vinylic protons are observed at 7.56 and 7.95 ppm, indicating the influence of the substituent on the vinyl group. rsc.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. The carbon atoms of the benzene (B151609) ring will show resonances in the aromatic region (typically 110-165 ppm), with the carbon directly bonded to the fluorine atom exhibiting a large one-bond C-F coupling constant. The vinylic carbons will resonate in the olefinic region (around 100-140 ppm), and the methoxy carbon will appear further upfield (around 55-60 ppm). In a related structure, (E)-1-fluoro-4-(3-methoxyprop-1-en-1-yl)benzene, the vinylic carbons are found at approximately 125.7 and 131.3 ppm, and the methoxy carbon at 58.1 ppm. rsc.org

¹⁹F NMR Spectroscopy: ¹⁹F NMR is a powerful tool for studying fluorinated organic compounds. rsc.org For "this compound," a single resonance is expected for the fluorine atom on the benzene ring. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. For monofluorobenzene, the ¹⁹F chemical shift is approximately -113.15 ppm (relative to CFCl₃). colorado.edu The substituent at the meta position will cause a slight shift from this value.

A summary of predicted NMR data is presented in the table below.

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| ¹H | |||

| Aromatic-H | 6.8 - 7.4 | m | |

| Vinylic-H | 6.0 - 7.5 | d, d | JHH ≈ 12-16 |

| Methoxy-H | ~3.8 | s | |

| ¹³C | |||

| Aromatic-C | 110 - 165 | d | JCF ≈ 240-250 (C-F) |

| Vinylic-C | 100 - 140 | s | |

| Methoxy-C | 55 - 60 | s | |

| ¹⁹F | ~ -113 | m |

d = doublet, m = multiplet, s = singlet

Dynamic NMR for Conformational Studies

Dynamic NMR (DNMR) techniques can be employed to study the conformational dynamics of "this compound." libretexts.orgnih.gov Specifically, DNMR can provide insights into the rotational barrier around the C(aryl)-C(vinyl) and C(vinyl)-O(methoxy) single bonds. By monitoring the NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals, which can be analyzed to determine the rates of conformational exchange and the corresponding activation energies. This information is crucial for understanding the molecule's flexibility and the preferred conformations in solution.

Mass Spectrometry for High-Resolution Analysis and Fragmentation Pathway Studies

High-resolution mass spectrometry (HRMS) is essential for the unambiguous determination of the elemental composition of "this compound." It provides a highly accurate mass measurement of the molecular ion, allowing for the confirmation of its chemical formula, C₉H₉FO.

Electron ionization (EI) mass spectrometry can be used to study the fragmentation pathways of the molecule. While a specific mass spectrum for "this compound" is not documented, predictable fragmentation patterns can be inferred. The molecular ion peak [M]⁺ would be expected. Common fragmentation pathways for related aromatic ethers and styrenes involve the loss of the methoxy group (-•OCH₃) or the entire methoxyvinyl side chain. Cleavage of the vinyl group can also occur. The presence of the fluorine atom on the aromatic ring would influence the fragmentation, potentially leading to the formation of fluorinated aromatic cations.

A table of potential major fragments is provided below.

| m/z (mass-to-charge ratio) | Ion Structure |

| 152 | [C₉H₉FO]⁺ (Molecular Ion) |

| 137 | [C₈H₆FO]⁺ (Loss of •CH₃) |

| 121 | [C₈H₆F]⁺ (Loss of •OCH₃) |

| 95 | [C₆H₄F]⁺ (Fluorotropylium or related ion) |

X-ray Crystallography for Solid-State Structural Characterization of Derivatives

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. Although no crystal structure for "this compound" itself has been reported, analysis of its derivatives would provide invaluable information. nih.govmdpi.comsemanticscholar.org Such a study would confirm the trans stereochemistry of the double bond and reveal precise bond lengths, bond angles, and torsion angles. Furthermore, the analysis of intermolecular interactions, such as C-H···F and C-H···O hydrogen bonds and π-π stacking, would provide insights into the crystal packing and the forces governing the solid-state assembly. nih.gov

Advanced Vibrational Spectroscopy for Molecular Interactions and Dynamics

FT-IR Spectroscopy: The FT-IR spectrum is expected to show characteristic absorption bands. The C-F stretching vibration of the fluorobenzene (B45895) moiety typically appears in the 1250-1000 cm⁻¹ region. The C=C stretching of the vinyl group will be observed around 1650-1600 cm⁻¹. The C-O stretching of the methoxy group will likely produce strong bands in the 1275-1200 cm⁻¹ (asymmetric) and 1075-1020 cm⁻¹ (symmetric) regions. pressbooks.pub The out-of-plane C-H bending vibrations of the substituted benzene ring in the 900-690 cm⁻¹ region can provide information about the substitution pattern.

Raman Spectroscopy: Raman spectroscopy complements FT-IR and is particularly useful for observing symmetric vibrations and non-polar bonds. The aromatic ring vibrations and the C=C stretching of the vinyl group are expected to give strong Raman signals.

A summary of expected vibrational frequencies is presented below.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| Aromatic C-H Stretch | 3100-3000 | FT-IR, Raman |

| Vinylic C-H Stretch | 3080-3010 | FT-IR, Raman |

| C=C Stretch (Vinyl) | 1650-1600 | FT-IR, Raman |

| Aromatic C=C Stretch | 1600-1450 | FT-IR, Raman |

| C-F Stretch | 1250-1000 | FT-IR |

| C-O Stretch (Asymmetric) | 1275-1200 | FT-IR |

| C-O Stretch (Symmetric) | 1075-1020 | FT-IR |

| C-H Out-of-Plane Bend | 900-690 | FT-IR |

Raman Spectroscopy

Raman spectroscopy is a non-destructive analytical technique that provides detailed information about the vibrational modes of a molecule. In the analysis of this compound, Raman spectroscopy is particularly useful for identifying the characteristic vibrations of the substituted benzene ring, the vinyl group, and the methoxy moiety.

The Raman spectrum of this compound would be characterized by a series of distinct bands corresponding to specific molecular vibrations. The aromatic ring gives rise to several prominent peaks. The ring breathing mode, a symmetric vibration of the entire benzene ring, is expected to appear as a strong, sharp peak, typically around 1000 cm⁻¹. researchgate.net Aromatic C-H stretching vibrations are anticipated in the 3000-3100 cm⁻¹ region. uwosh.edu The C-F stretching vibration, a key feature confirming the presence of the fluorine substituent, is predicted to be observed in the range of 1200-1300 cm⁻¹. uwosh.edu

The (E)-vinyl group also presents characteristic Raman signals. The C=C stretching vibration of the vinyl group is expected to produce a strong band in the region of 1620-1650 cm⁻¹. researchgate.net The trans-configuration of the vinyl group can be confirmed by the presence of an out-of-plane C-H bending vibration around 960-980 cm⁻¹.

The methoxy group (-OCH₃) contributes with its own set of vibrations. The C-O stretching vibrations of the ether linkage are expected to appear in the 1200-1275 cm⁻¹ (asymmetric) and 1000-1050 cm⁻¹ (symmetric) regions for an aryl alkyl ether. spectroscopyonline.com Additionally, the CH₃ rocking and stretching modes will be present.

A hypothetical Raman peak assignment for this compound is presented in the table below, based on established data for analogous compounds.

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Functional Group |

| ~3050-3080 | Aromatic C-H Stretch | Benzene Ring |

| ~2950-3000 | Vinylic C-H Stretch | Vinyl Group |

| ~2840-2960 | CH₃ Stretch | Methoxy Group |

| ~1635 | C=C Stretch | Vinyl Group |

| ~1605, ~1580 | Aromatic C=C Stretch | Benzene Ring |

| ~1250 | Asymmetric C-O-C Stretch | Aryl Alkyl Ether |

| ~1290 | C-F Stretch | Fluorobenzene |

| ~1000 | Ring Breathing | Benzene Ring |

| ~970 | Trans C-H Out-of-Plane Bend | Vinyl Group |

This detailed vibrational analysis via Raman spectroscopy allows for unambiguous confirmation of the molecular structure of this compound.

Attenuated Total Reflectance (ATR) Infrared Spectroscopy

Attenuated Total Reflectance (ATR) Infrared (IR) Spectroscopy is a powerful technique for obtaining the infrared spectrum of solid and liquid samples with minimal preparation. spectroscopyonline.com For this compound, ATR-IR spectroscopy complements Raman spectroscopy by providing information on vibrational modes that are IR active.

The ATR-IR spectrum would exhibit strong absorptions corresponding to the polar bonds within the molecule. The aromatic C-H stretching vibrations are expected to appear in the 3000-3100 cm⁻¹ range. uwosh.edu The C-F stretching vibration, due to its high polarity, will give a strong absorption band, typically observed between 1200 and 1300 cm⁻¹. uwosh.edu

The vinyl group will show a characteristic C=C stretching absorption around 1630-1650 cm⁻¹. The C-H out-of-plane bending vibrations of the trans-substituted vinyl group are particularly informative and are expected to produce a strong band around 960-980 cm⁻¹.

The ether linkage of the methoxy group is a prominent feature in the IR spectrum. A strong, broad absorption band corresponding to the asymmetric C-O-C stretch of the aryl alkyl ether is expected in the 1200-1275 cm⁻¹ region. spectroscopyonline.com The symmetric stretch is anticipated around 1000-1050 cm⁻¹. quimicaorganica.org The aliphatic C-H stretching vibrations of the methyl group will be visible in the 2850-2960 cm⁻¹ region.

A representative table of expected ATR-IR absorption bands for this compound is provided below.

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Functional Group |

| ~3050-3080 | Aromatic C-H Stretch | Benzene Ring |

| ~2950-3000 | Vinylic C-H Stretch | Vinyl Group |

| ~2840-2960 | Aliphatic C-H Stretch | Methoxy Group |

| ~1635 | C=C Stretch | Vinyl Group |

| ~1605, ~1580 | Aromatic C=C Stretch | Benzene Ring |

| ~1250 | Asymmetric C-O-C Stretch | Aryl Alkyl Ether |

| ~1290 | C-F Stretch | Fluorobenzene |

| ~1040 | Symmetric C-O-C Stretch | Aryl Alkyl Ether |

| ~970 | Trans C-H Out-of-Plane Bend | Vinyl Group |

| ~770 | Aromatic C-H Out-of-Plane Bend | Benzene Ring |

The combination of data from both Raman and ATR-IR spectroscopy provides a robust and comprehensive characterization of the molecular structure of this compound, confirming the presence and arrangement of all its key functional groups.

Derivatization and Analogues of E 1 Fluoro 3 2 Methoxyvinyl Benzene

Synthesis of Substituted Aryl and Vinyl Analogues

The structure of (E)-1-fluoro-3-(2-methoxyvinyl)benzene allows for the synthesis of analogues through modifications of both the aryl and vinyl components. Standard palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille reactions, are versatile methods for creating new carbon-carbon bonds at the aryl halide position, though specific applications to this exact molecule are not extensively documented in general literature. nih.gov More broadly, these reactions would theoretically allow for the introduction of a wide array of aryl, heteroaryl, or alkyl groups in place of other potential leaving groups on the benzene (B151609) ring. nih.gov

Similarly, the vinyl group can be modified. For instance, Heck-Mizoroki reactions can be used to couple aryl halides with the vinyl moiety, extending the conjugated system. nih.gov While general methods for the vinylation of aryl halides are well-established, providing routes to various substituted vinylarenes, specific documented examples starting from this compound are found primarily within specific patent literature detailing the synthesis of more complex downstream molecules. nih.gov

Analogues are often created to explore structure-activity relationships in medicinal chemistry. For example, in the synthesis of antiplasmodial compounds, libraries of analogues are created by introducing diverse substituents onto a core structure. nih.gov This principle can be applied to this compound, where modifying the substitution pattern of the phenyl ring or altering the vinyl group could be used to fine-tune the properties of a target molecule.

Preparation of Heterocyclic Derivatives Incorporating the this compound Moiety

The this compound moiety is a valuable precursor for constructing a variety of heterocyclic systems. The vinyl ether portion of the molecule can be hydrolyzed to an aldehyde, which can then participate in condensation reactions with amines, hydrazines, or other difunctional nucleophiles to form heterocycles like pyrimidines, pyridazines, or pyrazoles.

A prominent application involves its use in the synthesis of substituted pyrimidine (B1678525) and pyridine (B92270) derivatives. For example, the core of this compound can be transformed into a 3-fluorobenzaldehyde (B1666160) derivative. This aldehyde can then undergo a multi-step reaction sequence, often involving a condensation reaction with a suitable nitrogen-containing compound, to yield a heterocyclic core. This strategy is frequently employed in the synthesis of kinase inhibitors, where the fluorinated phenyl group is a key pharmacophoric element.

The following table illustrates a generalized reaction pathway for the formation of a pyrimidine derivative, a common heterocyclic core in medicinal chemistry.

| Step | Reactant 1 | Reactant 2 | Key Transformation | Product Type |

| 1 | This compound derived aldehyde | Amidine or Guanidine derivative | Cyclocondensation | Substituted Pyrimidine |

| 2 | Substituted Pyrimidine | Aryl Boronic Acid | Suzuki Coupling | Aryl-substituted Pyrimidine |

This modular approach allows for the generation of a diverse library of compounds by varying the substitution on both the amidine/guanidine reactant and the subsequent coupling partner.

Building Blocks for Complex Molecular Architectures and Scaffolds

The chemical functionality of this compound makes it an important building block for constructing complex molecular architectures and diverse molecular scaffolds. nih.govresearchgate.net Its utility stems from its capacity to be integrated into larger molecules through sequential, well-controlled chemical reactions.

Construction of Polycyclic Systems

This compound is instrumental in the synthesis of fused polycyclic systems, which are common core structures in pharmacologically active compounds. A typical synthetic strategy involves converting the methoxyvinyl group into a more reactive functional group, such as an aldehyde. This aldehyde can then serve as an anchor point for building subsequent rings.